![molecular formula C21H22ClN5 B1226251 5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines, including compounds similar to 5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine, have shown promising antitumor activities. For instance, a related compound displayed significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, highlighting its potential as an anticancer agent (Jin Liu, Juan Zhao, Jiu fu Lu, 2020).
Adenosine Receptor Affinity
Pyrazolo[1,5-a]pyrimidines are known for their affinity towards A1 adenosine receptors. This is significant in the development of drugs targeting these receptors, which play a critical role in various physiological processes (F. Harden, R. Quinn, P. Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Certain pyrazolo[1,5-a]pyrimidine derivatives, including closely related compounds, have been synthesized and found to act as potent antiproliferative and proapoptotic agents. They work by inhibiting the phosphorylation of Src, a protein involved in cancer progression, and interfering with antiapoptotic genes (F. Carraro et al., 2006).
Synthesis and Chemical Structure Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including methods like intermolecular aza-Wittig reactions, provides valuable insights into the chemical structure and potential modifications of these compounds for various applications (M. Barsy, Eman A. El-Rady, 2006).
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities. Some synthesized compounds exhibited higher anticancer activity than standard drugs, indicating their potential as novel therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
properties
Product Name |
5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine |
|---|---|
Molecular Formula |
C21H22ClN5 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethylimidazol-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H22ClN5/c1-5-18-23-10-11-26(18)19-12-17(21(2,3)4)25-20-16(13-24-27(19)20)14-6-8-15(22)9-7-14/h6-13H,5H2,1-4H3 |
InChI Key |
OZCBBWLHTWUDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



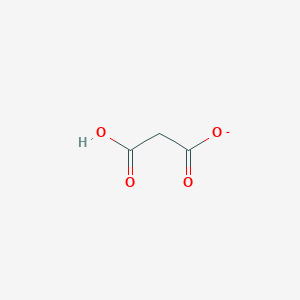
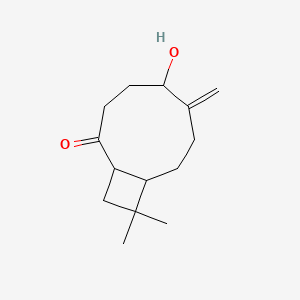
![3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1226170.png)


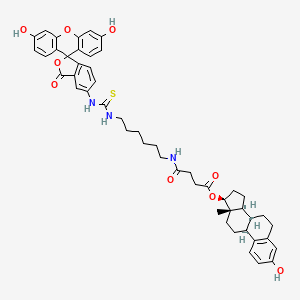
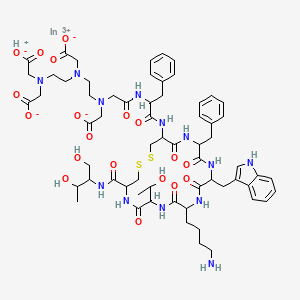
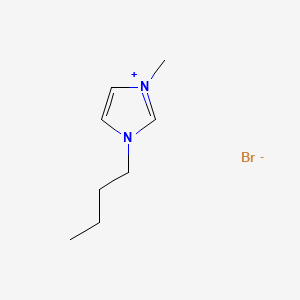
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1226187.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine](/img/structure/B1226189.png)
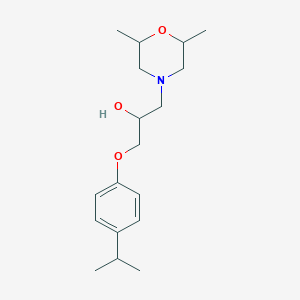
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)